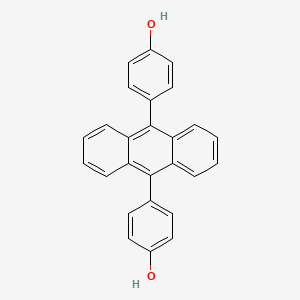

4,4'-(Anthracene-9,10-diyl)diphenol

Description

Significance of Anthracene-Based Chromophores in Functional Materials Science

Anthracene (B1667546) and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have been a cornerstone in the development of functional organic materials. Their rigid, planar structure and extended π-conjugated system give rise to unique photophysical properties, including strong fluorescence and high carrier mobility. These characteristics make them highly attractive for applications in electronics and photonics. mdpi.com

The substitution at the 9 and 10 positions of the anthracene core is a common strategy to tune its electronic and physical properties. Introducing bulky substituents at these positions can prevent undesirable π-π stacking in the solid state, which often leads to fluorescence quenching. This structural modification is crucial for designing efficient blue-light emitters for organic light-emitting diodes (OLEDs). beilstein-journals.org Furthermore, anthracene derivatives are utilized in the synthesis of nanostructured thin films for semiconductors and have shown potential in biomedical applications as fluorescent probes for cellular imaging. rsc.orgossila.com

Overview of Dihydroxylated Anthracene Derivatives in Advanced Chemical Systems

Dihydroxylated anthracene derivatives, which feature two hydroxyl (-OH) groups, are a versatile subclass of anthracene compounds. The hydroxyl groups can significantly influence the solubility, reactivity, and self-assembly behavior of the parent anthracene molecule. These functional groups can participate in hydrogen bonding, which can direct the formation of supramolecular structures.

Moreover, the hydroxyl groups provide reactive sites for further chemical modifications, such as esterification or etherification, allowing for the incorporation of the anthracene core into larger polymeric structures or metal-organic frameworks (MOFs). For instance, the related compound 4,4'-(anthracene-9,10-diyl)dibenzoic acid has been used as a ligand to construct MOFs with applications in photocatalysis and luminescent sensing. rsc.org

Research Landscape and Emerging Applications of 4,4'-(Anthracene-9,10-diyl)diphenol

While specific research dedicated exclusively to 4,4'-(Anthracene-9,10-diyl)diphenol is not as extensive as for some other anthracene derivatives, its structure suggests significant potential in several areas of materials science. The presence of two phenol (B47542) groups at the 9 and 10 positions of the anthracene core makes it an ideal monomer for the synthesis of high-performance polymers such as polyethers, polyesters, and polycarbonates. These polymers would incorporate the desirable photoluminescent and electronic properties of the anthracene unit into their backbone.

The synthesis of this compound would likely involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between 9,10-dibromoanthracene (B139309) and a suitable hydroxyphenylboronic acid derivative. researchgate.netchemicalbook.com This synthetic route is well-established for creating 9,10-diarylanthracenes. researchgate.net

Emerging applications for 4,4'-(Anthracene-9,10-diyl)diphenol are anticipated in the development of:

Advanced Polymers: As a monomer, it can be used to create polymers with high thermal stability and specific optoelectronic properties for applications in specialty plastics and electronics.

Metal-Organic Frameworks (MOFs): The diphenolic nature of the molecule allows it to act as a ditopic ligand for the construction of porous MOFs. These materials could find use in gas storage, separation, and catalysis.

Luminescent Materials: The inherent fluorescence of the anthracene core suggests its use in the development of new fluorescent sensors, probes, and as an emissive component in OLEDs.

Physicochemical Properties of 4,4'-(Anthracene-9,10-diyl)diphenol

| Property | Value |

| Molecular Formula | C₂₆H₁₈O₂ |

| Molar Mass | 362.42 g/mol chembk.com |

| CAS Number | 179803-79-3 myskinrecipes.com |

| Appearance | Not explicitly reported, likely a solid. |

| Solubility | Expected to be soluble in organic solvents. |

| Storage Condition | 2-8°C, dry myskinrecipes.com |

Spectroscopic Data of a Related Compound: 9,10-Diphenylanthracene (B110198)

| Spectroscopic Data for 9,10-Diphenylanthracene | |

| UV-Vis Absorption (in cyclohexane) | Characteristic absorption bands around 350-400 nm. omlc.org |

| Fluorescence Emission (in cyclohexane) | Strong emission in the blue region of the spectrum, with a high quantum yield. omlc.org |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 7.72-7.66 (m, 4 H), 7.62-7.46 (m, 10 H), 7.34-7.29 (m, 4 H) chemicalbook.com |

| ¹³C NMR (CDCl₃, 75 MHz) | δ = 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[10-(4-hydroxyphenyl)anthracen-9-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQAOBTBQLNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4,4 Anthracene 9,10 Diyl Diphenol

Established Synthetic Pathways to 4,4'-(Anthracene-9,10-diyl)diphenol

The construction of the core structure of 4,4'-(Anthracene-9,10-diyl)diphenol relies on the formation of carbon-carbon bonds at the sterically hindered 9 and 10 positions of the anthracene (B1667546) ring. Palladium-catalyzed cross-coupling reactions have emerged as the most effective and widely applicable methods for this purpose.

Palladium-Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and convenient one-step method for the synthesis of 9,10-diarylanthracenes, including 4,4'-(Anthracene-9,10-diyl)diphenol. epa.govresearchgate.net This reaction typically involves the coupling of 9,10-dibromoanthracene (B139309) with an arylboronic acid in the presence of a palladium(0) catalyst and a base. epa.govresearchgate.net For the synthesis of the target compound, 4-hydroxyphenylboronic acid is the required coupling partner.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps libretexts.orgnobelprize.orgnih.gov:

Oxidative Addition: The active Pd(0) catalyst reacts with 9,10-dibromoanthracene, inserting itself into the carbon-bromine bond to form an organopalladium(II) complex.

Transmetalation: In the presence of a base, the organoboron species (4-hydroxyphenylboronic acid) forms a boronate complex, which then transfers its hydroxyphenyl group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (the anthracene core and the hydroxyphenyl ring) on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Component | Example | Purpose |

| Anthracene Source | 9,10-Dibromoanthracene | Provides the central anthracene core. |

| Boron Reagent | 4-Hydroxyphenylboronic acid | Provides the hydroxyphenyl groups. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, Dialkylbiaryl phosphines (e.g., SPhos) | Stabilizes the catalyst and enhances reactivity. nih.gov |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. nih.govresearchgate.net |

| Solvent | Toluene, Ethanol, THF, Dioxane | Solubilizes reactants and facilitates the reaction. |

Alternative Synthetic Routes and Methodological Comparisons

While palladium-catalyzed methods are predominant, other synthetic strategies could theoretically be employed. For instance, a Grignard reaction could be envisioned, involving the reaction of a di-Grignard reagent formed from 9,10-dibromoanthracene with a protected 4-hydroxy-halobenzene, followed by deprotection. However, such methods are often less efficient and exhibit lower functional group tolerance compared to Suzuki-Miyaura coupling.

The Heck reaction, another palladium-catalyzed process, is used to form C-C bonds but typically couples aryl halides with alkenes. nih.govgoogle.com Adapting this for the synthesis of a biaryl system like 4,4'-(Anthracene-9,10-diyl)diphenol would be unconventional. The Stille coupling, which uses organotin reagents, is another alternative but is often avoided due to the high toxicity of the tin compounds. nobelprize.org

Compared to these alternatives, the Suzuki-Miyaura coupling offers a superior combination of high yield, mild reaction conditions, commercial availability of reagents, and excellent functional group compatibility, making it the most practical and established pathway for synthesizing 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives. epa.govresearchgate.net

Functionalization and Derivatization via Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups are key reactive sites, allowing 4,4'-(Anthracene-9,10-diyl)diphenol to be functionalized and incorporated into larger molecular architectures.

Esterification and Etherification Reactions

The hydroxyl groups can readily undergo esterification reactions. A general approach involves reacting the diphenol with carboxylic acids, acyl chlorides, or anhydrides under appropriate conditions. For example, esterification can be achieved by treating the liquid residue of an oxidized anthracene derivative with an esterifying agent. google.com This functionalization can be used to tune the solubility, electronic properties, and processability of the molecule.

Etherification, typically via the Williamson ether synthesis, provides another route for derivatization. This involves deprotonating the phenolic hydroxyl groups with a suitable base (e.g., sodium hydride or potassium carbonate) to form the diphenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This reaction can be used to attach a wide variety of side chains, including long alkyl groups to improve solubility or other functional moieties to introduce new properties.

Formation of Polymeric Precursors

The difunctional nature of 4,4'-(Anthracene-9,10-diyl)diphenol makes it an excellent monomer for step-growth polymerization. The rigid and fluorescent anthracene core can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific optoelectronic properties. thieme-connect.demdpi.com

Examples of polymers that can be synthesized include:

Polyesters: By reacting with diacyl chlorides (e.g., terephthaloyl chloride) through polycondensation.

Polyethers: By reacting with dialkyl dihalides (e.g., 1,4-dibromobutane) via nucleophilic substitution.

Polycarbonates: By reacting with phosgene or a phosgene equivalent like diphenyl carbonate.

Polyurethanes: By reacting with diisocyanates.

The incorporation of the bulky, planar anthracene unit into the polymer chain can lead to materials with high glass transition temperatures (Tg) and interesting photoluminescent behavior, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. thieme-connect.de

Purification and Isolation Techniques for High-Purity Material

Achieving high purity is critical for many applications of 4,4'-(Anthracene-9,10-diyl)diphenol, particularly in electronics and polymer science. A multi-step purification process is typically required to remove unreacted starting materials, catalyst residues, and reaction byproducts.

Work-up and Extraction: After the synthesis reaction, an initial aqueous work-up is performed to remove the base and other water-soluble salts. The crude product is then extracted into an organic solvent.

Column Chromatography: This is a key step to separate the desired product from palladium catalyst residues and organic byproducts. A silica gel stationary phase is commonly used with a gradient of solvents, such as a hexane/ethyl acetate (B1210297) mixture, as the mobile phase. mdpi.com

Recrystallization: The final step to obtain high-purity, crystalline material involves recrystallization. The crude product obtained after chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. This process allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent. google.com Solvents such as chloroform or solvent/anti-solvent systems can be effective for this purpose. google.com The final product is typically a yellow crystalline solid. alfa-chemistry.com

The effectiveness of the purification can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Advanced Spectroscopic and Structural Characterization of 4,4 Anthracene 9,10 Diyl Diphenol Systems

Electronic Absorption Spectroscopy of 4,4'-(Anthracene-9,10-diyl)diphenol and Its Derivatives

The electronic absorption spectra of 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives are characterized by intense absorption bands in the ultraviolet (UV) and visible regions, arising from π-π* transitions within the anthracene (B1667546) core. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene and phenyl rings, as well as the solvent environment.

For instance, the UV-visible absorption spectrum of a derivative, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, in an aqueous solution, exhibits high absorbance in the UV region. researchgate.netmdpi.com This is typical for extended π-conjugated systems. The effects of protonation and deprotonation of the hydroxy groups on the absorption spectra have also been reported, highlighting the sensitivity of the electronic structure to the chemical environment. researchgate.net

Derivatives such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) show a well-resolved vibronic structure in their absorption spectra, which can be influenced by the solvent. psu.edu In fluid media, the coexistence of several conformations can lead to a diminished vibrational resolution, while a more resolved spectrum is observed in a more rigid environment like a polyethylene (B3416737) film. psu.edu The lowest energy transition in BPEA is polarized along the long axis of the molecule. psu.edu Silyl-substituted anthracenes, such as 9,10-bis(diisopropylsilyl)anthracene, exhibit a significant bathochromic (red) shift in their absorption maxima compared to unsubstituted anthracene, which is attributed to σ–π and σ–π conjugation. nih.gov

The following table summarizes the absorption maxima (λmax) for some representative anthracene derivatives.

Table 1: Electronic Absorption Maxima of Selected Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane (B81311) | 451.2 | omlc.org |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 372.5 | omlc.org |

| 9,10-Bis(diisopropylsilyl)anthracene | Hexane | 399 | nih.gov |

| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | 416 (emission) | beilstein-journals.orgnih.gov |

| 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide | Water | Intense UV absorption | researchgate.netmdpi.com |

Photoluminescence and Emission Spectroscopy

Steady-State Fluorescence Analysis

4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives are known for their strong fluorescence, a property that is intricately linked to their molecular structure. The emission spectra are typically characterized by a vibronic structure, which is a hallmark of the anthracene moiety. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is often high for these compounds. wikipedia.org

For example, 9,10-bis(phenylethynyl)anthracene (BPEA) is a highly efficient fluorophore with a fluorescence quantum yield approaching 1.0 in cyclohexane. omlc.org Its emission spectrum in cyclohexane exhibits distinct peaks, with the excitation wavelength at 425 nm. omlc.org Similarly, 9,10-diphenylanthracene (DPA) also displays a high fluorescence quantum yield of approximately 1.0 in cyclohexane when excited at 350 nm. omlc.org

The introduction of substituents can significantly modulate the emission properties. For instance, 9,10-bis(perfluorobenzyl)anthracene exhibits a deep-blue fluorescence with a high photoluminescence quantum yield of 0.85. beilstein-journals.orgnih.gov The emission maximum of this compound is red-shifted compared to anthracene, and it loses the distinct vibronic structure in its emission spectrum. beilstein-journals.orgnih.gov Silyl substitution in 9,10-bis(diisopropylsilyl)anthracene also leads to a bathochromic shift in the fluorescence spectrum and a significantly enhanced fluorescence quantum yield (Φf = 0.98 at 77 K) compared to anthracene (Φf = 0.34 at 77 K). nih.gov In some cases, the formation of excimers, which are excited-state dimers, can be observed, leading to a change in the photoluminescence color. rsc.org

The table below presents the fluorescence properties of some anthracene derivatives.

Table 2: Steady-State Fluorescence Properties of Selected Anthracene Derivatives

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 425 | Not specified | 1.0 | omlc.org |

| 9,10-Diphenylanthracene | Cyclohexane | 350 | Not specified | 1.0 | omlc.org |

| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | Not specified | 416 | 0.85 | beilstein-journals.orgnih.gov |

| 9,10-Bis(diisopropylsilyl)anthracene | Hexane (77 K) | Not specified | 400-570 | 0.98 | nih.gov |

| 9,10-Anthracenediyl-bis(methylene)dimalonic acid | 0.1 M phosphate (B84403) pH 7.0 | 380 | 407, 431, 457, 485 | Not specified | sigmaaldrich.com |

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides valuable insights into the excited-state dynamics of 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives. This technique measures the decay of the fluorescence intensity over time after excitation with a short pulse of light, allowing for the determination of the fluorescence lifetime (τf). The fluorescence lifetime is a characteristic property of a fluorophore and can be influenced by various factors, including the molecular structure and the environment.

For a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group, emission lifetime measurements revealed that the luminophores formed excimers in a supercooled nematic phase, which was not observed in the crystalline phases. rsc.org This indicates that the molecular arrangement significantly impacts the excited-state deactivation pathways. In another study on 9,10-diphenylanthracene (DPA), time-resolved thermal lensing was used to determine a large fluorescence quantum yield and a small triplet formation quantum yield. researchgate.net

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives. These techniques probe the vibrational modes of the molecules, which are sensitive to the arrangement of atoms and the strength of chemical bonds.

In the case of 9,10-diphenylanthracene (DPA) crystals, Raman and FTIR spectra have been used to characterize the vibrational modes. mdpi.com The Raman spectra of DPA show strong absorption bands around 1414 cm⁻¹ and 1294 cm⁻¹, which are attributed to the stretching vibrations of the anthracene framework and the C-C bridge bond between the benzene (B151609) rings, respectively. mdpi.com These characteristic bands can be used to identify the presence of the 9,10-disubstituted anthracene core.

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the crystal structures of 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives, providing crucial insights into their solid-state packing and intermolecular interactions.

The crystal structure of 9,10-bis(4-hydroxyphenyl)anthracene reveals an almost perpendicular arrangement of the phenyl groups with respect to the anthracene plane. researchgate.net For 9,10-bis(perfluorobenzyl)anthracene, single-crystal X-ray diffractometry confirmed the 9,10-substitution pattern and revealed no π–π interactions between neighboring anthracene cores, which is likely due to the steric hindrance of the bulky perfluorobenzyl groups. beilstein-journals.orgnih.gov In a cyclophane containing a 9,10-bis(phenylethynyl)anthracene unit, the two different π-conjugated groups were found to be orthogonally arranged in the individual molecule, with partial overlap of the luminophores between adjacent molecules. rsc.org The crystal structure of 9,10-diphenylanthracene has been shown to exist in different polymorphic forms, with different crystal structures and cell parameters, depending on the crystallization method. mdpi.com

The following table presents crystallographic data for a derivative of the target compound.

Table 3: Crystallographic Data for a 9,10-Bis(phenylethynyl)anthracene-based Cyclophane

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Not specified | rsc.org |

| Space Group | Not specified | rsc.org |

| a (Å) | Not specified | rsc.org |

| b (Å) | Not specified | rsc.org |

| c (Å) | Not specified | rsc.org |

| α (°) | Not specified | rsc.org |

| β (°) | Not specified | rsc.org |

| γ (°) | Not specified | rsc.org |

| Volume (ų) | Not specified | rsc.org |

| Z | Not specified | rsc.org |

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as a powerful technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method offers unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for establishing structure-property relationships.

As an illustrative example, the crystallographic data for a related compound, 9-bromo-10-diphenylphosphanylanthracene, reveals detailed structural parameters. researchgate.net Such an analysis for 4,4'-(anthracene-9,10-diyl)diphenol would be expected to yield a similar level of detail, as hypothetically represented in the table below.

| Parameter | Hypothetical Value for 4,4'-(Anthracene-9,10-diyl)diphenol |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 14.50 |

| c (Å) | 12.80 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1835.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

Note: The data in the table above is hypothetical and serves as an example of the parameters that would be determined through single-crystal X-ray diffraction analysis of 4,4'-(anthracene-9,10-diyl)diphenol.

Powder X-ray Diffraction of Bulk Materials

In the context of anthracene derivatives, PXRD is instrumental in identifying different crystalline forms, or polymorphs, which can exhibit distinct physical properties. For example, studies on related anthracene-based materials have utilized PXRD to distinguish between different lamellar packing modes and to confirm the presence of ordered intermolecular π-π stacking. researchgate.net

A representative PXRD pattern for a microcrystalline powder of an anthracene derivative would display a series of peaks at specific 2θ values, corresponding to the different crystal lattice planes. The positions and relative intensities of these peaks are characteristic of the material's crystal structure.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 85 |

| 12.2 | 7.25 | 60 |

| 17.0 | 5.21 | 100 |

| 24.5 | 3.63 | 70 |

| 26.8 | 3.32 | 55 |

Note: The data in this table is representative of a typical powder X-ray diffraction pattern for an organic crystalline material and is for illustrative purposes only.

Electrochemical Analysis (e.g., Cyclic Voltammetry for Electronic Levels)

Electrochemical analysis, particularly cyclic voltammetry (CV), is a key technique for probing the electronic properties of molecules. By measuring the current response of a material to a linearly cycled potential sweep, CV can be used to determine the oxidation and reduction potentials. These values are crucial for estimating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For organic semiconducting materials like 4,4'-(anthracene-9,10-diyl)diphenol, the HOMO and LUMO levels govern their charge injection and transport properties, which are critical for their performance in electronic devices. The HOMO level is typically estimated from the onset of the first oxidation peak, while the LUMO level is determined from the onset of the first reduction peak.

While specific cyclic voltammetry data for 4,4'-(anthracene-9,10-diyl)diphenol is not detailed in the available literature, studies on similar anthracene-based organic materials provide insight into the expected electronic properties. For instance, two related soluble anthracene-based materials, designated as BPA-An1 and BPA-An2, had their HOMO and LUMO levels estimated using CV. researchgate.net The optical gaps calculated from these electrochemical measurements were found to be 3.01 eV and 2.76 eV for BPA-An1 and BPA-An2, respectively. researchgate.net

The table below presents hypothetical electrochemical data for 4,4'-(anthracene-9,10-diyl)diphenol, based on typical values for related compounds.

| Parameter | Hypothetical Value |

|---|---|

| Oxidation Potential (Eox vs. Fc/Fc⁺) (V) | 0.95 |

| Reduction Potential (Ered vs. Fc/Fc⁺) (V) | -1.85 |

| HOMO Level (eV) | -5.45 |

| LUMO Level (eV) | -2.65 |

| Electrochemical Band Gap (eV) | 2.80 |

Note: The data presented here is illustrative and based on values reported for similar anthracene-based compounds. The HOMO and LUMO levels are calculated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard.

Photophysical Phenomena and Electronic Structure of 4,4 Anthracene 9,10 Diyl Diphenol

Intramolecular Charge Transfer (ICT) Effects in 4,4'-(Anthracene-9,10-diyl)diphenol and Related Chromophores

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In anthracene (B1667546) derivatives, the anthracene core can act as an electron acceptor. nih.gov For instance, in certain anthracene derivatives featuring electron-donating groups like triphenylamine (B166846), ICT occurs from the donor to the anthracene moiety upon excitation. nih.gov

The efficiency and characteristics of ICT are highly dependent on the molecular structure, including the nature of the donor and acceptor groups and the way they are linked. For example, the introduction of styryl and triphenylamine groups attached to an anthracene core can increase the conjugation and facilitate ICT. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to understand the charge population and frontier orbital energy levels, which are altered by substitutions on the anthracene core, thereby influencing the ICT process. nih.gov

Aggregation-Induced Emission (AIE) Characteristics and Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. Many anthracene derivatives are known to exhibit AIE. rsc.orgrsc.org The underlying mechanism for AIE in these compounds is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations or vibrations, in the aggregated state. acs.org In dilute solutions, these non-radiative decay pathways dominate, leading to faint emission. However, in the aggregated or solid state, the restriction of these motions blocks the non-radiative channels, leading to a significant enhancement of the fluorescence quantum yield. rsc.org

For example, 9,10-distyrylanthracene (B86952) derivatives show typical AIE properties, with intense emission in their aggregate states due to the restriction of intramolecular torsion. rsc.org The specific morphology of the aggregates and the nature of substituents can influence the AIE characteristics. rsc.orgacs.org For instance, the introduction of bulky or twisted groups can prevent close π-π stacking in the solid state, which often leads to quenching, while still promoting the restriction of intramolecular motion necessary for AIE. acs.org Some 9,10-diheteroarylanthracene derivatives also display distinct AIE behavior, with the heterocyclic units playing a key role in their AIE features. rsc.org

Exciplex and Excimer Formation in Concentrated Solutions and Solid State

In concentrated solutions or the solid state, excited-state interactions between molecules can lead to the formation of excimers (excited dimers) or exciplexes (excited complexes between two different molecules). Anthracene and its derivatives are well-known to form excimers. researchgate.net An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species, leading to a new, lower-energy emission band that is red-shifted compared to the monomer emission. researchgate.net

The formation of excimers is highly dependent on the concentration and the molecular packing in the solid state. researchgate.netrsc.org In some crystalline forms of anthracene derivatives, excimer emission can be the dominant de-excitation pathway. rsc.orgrsc.org For instance, 9,10-diphenylanthracene (B110198) (DPA) in its solid form exhibits emission from both the locally excited (exciton) state and the excimer state. rsc.org The geometry of the excimer, particularly the intermolecular distance and orientation, plays a crucial role in its photophysical properties. rsc.org In some cases, achiral anthracene derivatives crystallizing in chiral structures can even exhibit multiple excimer emissions. rsc.orghuji.ac.il

Exciplexes, on the other hand, are formed between an excited donor and a ground-state acceptor of a different chemical species. While less commonly discussed for 4,4'-(anthracene-9,10-diyl)diphenol specifically, the principle can apply in systems where it is mixed with other suitable molecules. The formation of both excimers and exciplexes can significantly alter the emission color and efficiency of the material. acs.org

Energy Transfer Mechanisms

Energy transfer processes are fundamental to the operation of many optoelectronic devices. In the context of 4,4'-(anthracene-9,10-diyl)diphenol and related compounds, two important mechanisms are Triplet-Triplet Annihilation (TTA) for photon upconversion and Förster Resonance Energy Transfer (FRET) in hybrid systems.

Triplet-Triplet Annihilation (TTA) and Photon Upconversion

Triplet-triplet annihilation (TTA) is a process where two triplet-excited molecules interact to produce one molecule in an excited singlet state and one in the ground state. nih.gov The excited singlet state can then decay radiatively, emitting a photon of higher energy than the photons initially used to create the triplets. This phenomenon is known as TTA-based photon upconversion (TTA-UC). nih.gov

Anthracene derivatives are widely used as annihilators in TTA-UC systems due to their suitable triplet energy levels and high fluorescence quantum yields. rsc.orgresearchgate.net The process typically involves a sensitizer (B1316253) molecule that absorbs low-energy photons and transfers its triplet energy to the annihilator (the anthracene derivative). nih.gov Two triplet-excited annihilator molecules then undergo TTA to generate the upconverted emission. nih.govacs.org The efficiency of TTA-UC is influenced by several factors, including the triplet lifetime of the annihilator, the efficiency of triplet energy transfer from the sensitizer, and the rate of the TTA process itself. nih.govresearchgate.net Both intermolecular and intramolecular TTA have been studied in various anthracene-based systems, including polymers and dimers. nih.govnih.govacs.org

Table 1: Key Parameters in Triplet-Triplet Annihilation Photon Upconversion

| Parameter | Description | Importance |

| Sensitizer | A molecule that absorbs low-energy light and populates its triplet state. | Determines the wavelength of light that can be upconverted. |

| Annihilator | A molecule that receives triplet energy from the sensitizer and undergoes TTA. | Its triplet energy level and fluorescence quantum yield are critical for efficient upconversion. |

| Triplet Energy Transfer (TET) | The process by which the sensitizer transfers its triplet energy to the annihilator. | Must be efficient to populate the annihilator's triplet state. |

| Triplet-Triplet Annihilation (TTA) | The interaction of two triplet-excited annihilators to produce a singlet-excited annihilator. | The core process of upconversion; its rate affects the overall efficiency. |

| Upconversion Quantum Yield (ΦUC) | The ratio of emitted upconverted photons to absorbed photons. | A measure of the overall efficiency of the TTA-UC process. |

Förster Resonance Energy Transfer (FRET) in Hybrid Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor and an acceptor molecule in close proximity (typically 1-10 nm). edinst.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. edinst.comnih.gov

In hybrid systems containing 4,4'-(anthracene-9,10-diyl)diphenol or related anthracene derivatives, FRET can occur if a suitable acceptor molecule is present. The anthracene derivative would act as the donor, transferring its excitation energy to the acceptor. This process is crucial in applications such as light-harvesting systems, sensors, and bioimaging. nih.gov The rate and efficiency of FRET can be modulated by controlling the local photonic environment, which can alter the donor's decay rate. aps.org

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This is due to differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. wikipedia.org Anthracene derivatives can exhibit solvatochromism, and this property makes them sensitive probes of their local environment. researchgate.netnih.gov

A change in solvent polarity can lead to a shift in the absorption or emission spectra of the compound. A red shift (bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a blue shift (hypsochromic shift) is known as negative solvatochromism. wikipedia.org The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters. nih.gov This sensitivity to the environment allows these compounds to be used in sensing applications, for example, to probe the micropolarity of biological systems like protein aggregates. nih.gov The introduction of donor-acceptor character into the molecule can enhance its solvatochromic response. nih.gov

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling are indispensable tools for elucidating the intricate relationship between the molecular structure of 4,4'-(Anthracene-9,10-diyl)diphenol and its photophysical properties. These theoretical methods provide a molecular-level understanding that complements experimental findings, offering predictive insights into both ground and excited state behaviors.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules in their ground state. chemrxiv.orgescholarship.org It is based on the principle that the total energy of a system is a functional of its electron density. usd.ac.id For molecules like 4,4'-(Anthracene-9,10-diyl)diphenol, DFT calculations are crucial for determining optimized molecular geometry, electronic properties, and reactivity descriptors.

Theoretical investigations into related 9,10-disubstituted anthracene derivatives, such as 9,10-diphenylanthracene (DPA), are often performed using functionals like B3LYP combined with basis sets such as 6-31+G(d) or 6-311++G(d,p). usd.ac.idusd.ac.id These studies reveal that the introduction of substituents at the 9 and 10 positions of the anthracene core induces significant structural changes. usd.ac.id For instance, X-ray crystal structure analysis of the closely related 9,10-bis(4-hydroxyphenyl)anthracene shows an almost perpendicular arrangement of the phenyl groups with respect to the anthracene plane. researchgate.net Similarly, the crystallographic data for 4,4'-(anthracene-9,10-diyl)dibenzoic acid, another analog, reveals a large dihedral angle of 74.05° between the benzene (B151609) rings and the central anthracene system. nih.gov This non-coplanar structure, a common feature in this class of compounds, is critical as it inhibits strong intermolecular π-π stacking in the solid state, which can enhance luminescence efficiency.

DFT calculations provide quantitative data on key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the kinetic stability and chemical reactivity of the molecule. usd.ac.id A smaller energy gap generally corresponds to higher reactivity and conductivity. usd.ac.id For instance, in studies of neutral 9,10-diphenylanthracene, the HOMO-LUMO gap is a central focus of the electronic property evaluation. usd.ac.idusd.ac.id

Below is an interactive table summarizing the types of ground-state properties that are typically calculated for anthracene derivatives using DFT, based on findings for related compounds.

| Property | Typical Calculated Value/Finding (Illustrative for a DPA analog) | Significance |

| Optimized Geometry | Dihedral angle ~70-90° between phenyl and anthracene planes | Governs molecular packing, prevents aggregation-caused quenching, and influences solid-state luminescence. researchgate.netnih.gov |

| HOMO Energy | -5.5 to -6.0 eV | Relates to the electron-donating ability (ionization potential). |

| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron-accepting ability (electron affinity). |

| HOMO-LUMO Energy Gap | 3.5 to 4.0 eV | Indicates chemical stability and corresponds to the energy of the first electronic transition. usd.ac.id |

| Dipole Moment | ~0 D (for symmetric structures) | Influences solubility and intermolecular interactions. |

| Reactivity Descriptors | Electronegativity, Hardness, Softness, Electrophilicity Index | Quantify the chemical reactivity and stability of the molecule. usd.ac.idusd.ac.id |

Note: The values presented are illustrative and based on calculations for analogous anthracene compounds. Specific values for 4,4'-(Anthracene-9,10-diyl)diphenol would require dedicated DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

To understand the photophysical phenomena of 4,4'-(Anthracene-9,10-diyl)diphenol, such as light absorption and emission, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose, offering a favorable balance between accuracy and computational cost. rsc.orgrsc.org TD-DFT is an extension of ground-state DFT that can predict the energies of electronic transitions from the ground state to various excited states. uci.eduresearchgate.net

The results of TD-DFT calculations are directly comparable to experimental UV-Vis absorption and photoluminescence (PL) spectra. researchgate.net The calculations yield a set of vertical excitation energies and their corresponding oscillator strengths. The excitation energy corresponds to the position of an absorption peak, while the oscillator strength relates to its intensity. youtube.com For a molecule like 4,4'-(Anthracene-9,10-diyl)diphenol, the lowest energy electronic transitions are typically of a π-π* character, involving the delocalized electron system of the anthracene core and the attached phenol (B47542) rings.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state (S1). researchgate.net Comparing the optimized geometries of the ground state (S0) and the first excited state (S1) helps in understanding the structural relaxation that occurs after photoexcitation and can provide insights into the Stokes shift, which is the energy difference between the absorption and emission maxima. researchgate.net For many fluorescent molecules, changes in bond lengths and dihedral angles upon excitation are common and influence the emission properties. researchgate.net

The table below illustrates the kind of data obtained from TD-DFT calculations and its photophysical interpretation.

| Calculated Parameter | Typical Output | Photophysical Interpretation |

| Excitation Energy (eV) | A list of energies for S₀ → S₁, S₀ → S₂, etc. | Corresponds to the peak positions in the UV-Vis absorption spectrum. youtube.com |

| Oscillator Strength (f) | A value for each transition (e.g., f > 0 for allowed, f ≈ 0 for forbidden) | Determines the intensity of the absorption band. A higher value means a more probable transition. youtube.com |

| Transition Character | e.g., HOMO → LUMO (95%), HOMO-1 → LUMO (5%) | Describes which molecular orbitals are involved, identifying the nature of the transition (e.g., π-π, n-π, charge-transfer). |

| S₁ Optimized Geometry | Bond lengths, angles, and dihedrals of the first excited state | Reveals structural changes upon excitation; used to calculate emission energy and understand the Stokes shift. researchgate.net |

| Emission Energy (eV) | Energy difference between the S₁ state at its optimized geometry and the S₀ state at the same geometry | Corresponds to the peak position in the fluorescence/emission spectrum. |

This table is a conceptual representation of TD-DFT outputs. Specific results require dedicated calculations for 4,4'-(Anthracene-9,10-diyl)diphenol.

Molecular Dynamics Simulations of Assemblies

While DFT and TD-DFT are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior and properties of molecular assemblies. MD simulations model the motions of a system of multiple molecules over time, governed by a force field that describes intermolecular interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonds. For 4,4'-(Anthracene-9,10-diyl)diphenol, the presence of hydroxyl (-OH) groups allows for hydrogen bonding, which can significantly influence molecular aggregation in addition to the π-π interactions of the aromatic systems.

These simulations are critical for bridging the gap between single-molecule properties and the performance of bulk materials, such as thin films used in organic light-emitting diodes (OLEDs). MD can predict how molecules arrange themselves in the solid state or in solution, revealing information about morphology, molecular packing, and the formation of specific aggregates like dimers.

For example, computational studies on related 2,7-substituted 9,10-bis(phenylethynyl)anthracene (B116448) derivatives have been used to investigate their propensity to form antiparallel π-π stacked dimers, which are strongly associated through hydrogen bonding and π-π interactions. researchmap.jp Such studies, often complemented by Atomic Force Microscopy (AFM), confirm the formation of ordered structures. researchmap.jp For 4,4'-(Anthracene-9,10-diyl)diphenol, MD simulations could similarly be used to:

Predict the structure of dimers or larger aggregates, clarifying the role of hydrogen bonding from the phenol groups versus π-π stacking of the anthracene cores.

Simulate the morphology of an amorphous thin film to understand how local ordering might affect charge transport and luminescence efficiency in a device setting.

Determine how the non-coplanar structure of the individual molecule hinders or allows specific packing motifs, which ultimately dictates the bulk photophysical properties.

By simulating these assemblies, MD provides essential insights into how the molecular design of 4,4'-(Anthracene-9,10-diyl)diphenol translates into functional properties at the macroscopic level.

Applications of 4,4 Anthracene 9,10 Diyl Diphenol in Advanced Functional Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (linkers). researchgate.netpageplace.de The modular nature of MOFs allows for the precise tuning of their structure, pore size, and functionality by carefully selecting the metal and organic components. researchgate.netunito.it The anthracene (B1667546) moiety, due to its inherent rigidity and luminescence, is an excellent candidate for inclusion in MOF structures.

Design and Synthesis of MOFs with 4,4'-(Anthracene-9,10-diyl)diphenol as a Linker Precursor

The design of MOFs using anthracene-based linkers is a strategic approach to developing materials with tailored properties. researchgate.net While direct use of 4,4'-(anthracene-9,10-diyl)diphenol is less documented, its carboxylic acid analogue, 4,4'-(anthracene-9,10-diyl)dibenzoic acid (H₂ADBA), is a well-studied linker precursor that exemplifies the design principles. rsc.orgnih.gov The synthesis typically involves a solvothermal reaction, where the organic linker and a metal salt are heated in a solvent, often with a modulator to control crystal growth and topology. rsc.org

The geometry of the linker is crucial in determining the final network structure of the MOF. researchgate.net For instance, the linear geometry of H₂ADBA, when combined with different metal-based SBUs, can produce frameworks with distinct topologies. rsc.org Researchers have successfully synthesized MOFs by reacting H₂ADBA with various metal ions, such as europium (Eu) and indium (In), to create frameworks with hexanuclear and trinuclear SBUs, respectively. rsc.org These reactions yield classic fcu (face-centered cubic) and acs topologies. rsc.org Similarly, zirconium-based MOFs have been synthesized using anthracene dicarboxylic acid ligands, resulting in structures isostructural with the well-known UiO-66 and UiO-67 frameworks. vt.edu

The phenol (B47542) groups in 4,4'-(anthracene-9,10-diyl)diphenol offer alternative coordination sites to the more common carboxylates. These hydroxyl groups can coordinate to metal centers, potentially forming robust phenolate-metal bonds and enabling the synthesis of a different family of MOFs with unique electronic properties and reactivity.

Table 1: Examples of MOFs Synthesized with Anthracene-Based Linker Analogues

| MOF Name | Metal Ion/Cluster | Organic Linker | Synthesis Method | Resulting Topology |

| Eu-ADBA | Eu³⁺ | 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) | Solvothermal | fcu |

| In-ADBA | In³⁺ | 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA) | Solvothermal | acs |

| UiO-type MOF | Zr⁴⁺ | 9,10-anthracene dicarboxylic acid | Solvothermal | fcu |

| DZU-6 | Co²⁺ | 4,4'-(9,10-anthracenediyl)bis-Pyridine (ABPY)* | Solvothermal | Pillar-layered |

| Note: ABPY is a pyridine-based analogue, used in conjunction with another linker. |

Luminescent Properties of 4,4'-(Anthracene-9,10-diyl)diphenol-Based MOFs

MOFs containing anthracene-based linkers are highly promising for applications in luminescence due to the intrinsic photophysical properties of the anthracene core. vt.eduvt.edu The luminescence in these MOFs is typically ligand-based, arising from electronic transitions within the organic linker itself, especially when paired with d¹⁰ metal ions like Zn(II) or Cd(II) that have limited electronic interaction. osti.gov

When incorporated into a MOF, the emission spectra of anthracene-based ligands are often broadened and red-shifted compared to the free ligand in solution. vt.edu This phenomenon indicates intermolecular interactions between adjacent anthracene units or with the metal clusters within the rigid framework. vt.edu The enhanced rigidity provided by the MOF structure can also increase luminescence intensity by reducing non-radiative decay pathways. osti.gov

For example, MOFs constructed with 9,10-anthracene dicarboxylic acid and zirconium clusters display emission bands that resemble the free ligand but are slightly broadened and redshifted. vt.edu The fluorescence lifetimes of these materials often show multiple components, suggesting different local environments for the linker within the crystal structure. vt.edu Furthermore, the luminescent properties can be engineered. In hetero-ligand MOFs, energy transfer can occur between different linkers, such as from a blue-emitting diphenyl-anthracene ligand to a green-fluorescent tetracene-based co-ligand, resulting in a large Stokes shift, which is beneficial for photonic applications. nih.gov Anthracene-based MOFs have also demonstrated excellent properties for the fluorescent detection of nitroaromatic compounds in water through a luminescence quenching mechanism. rsc.org

MOF Applications in Gas Adsorption and Separation (e.g., CO2 Capture)

The high surface area and tunable porosity of MOFs make them exceptional candidates for gas adsorption and separation. ewadirect.comresearchgate.netrsc.org Anthracene-based MOFs are particularly interesting for these applications due to their well-defined pore structures and the potential for specific interactions with gas molecules. rsc.org

The capture of carbon dioxide (CO₂) is a critical application for mitigating greenhouse gas emissions. biotechjournal.inresearchgate.net MOFs can be designed with specific pore sizes and functional groups to selectively adsorb CO₂ over other gases like nitrogen. scitepress.org An anthracene-based microporous MOF, CUST-607, has shown selective and strong adsorption of CO₂ with a high heat of adsorption (Qst) of 40 kJ mol⁻¹. rsc.org Another example, DZU-6, which is based on an anthracene-bis-pyridine ligand, features accessible open cobalt sites after activation, making it effective for CO₂ capture. mdpi.com

The mechanism for CO₂ capture in MOFs can involve physisorption, where the CO₂ molecule interacts with the framework through van der Waals forces, or chemisorption, where stronger interactions occur with open metal sites or functional groups on the linkers. scitepress.org The ability to functionalize the organic linkers—for instance, by adding amine groups—can significantly enhance the affinity and capacity for CO₂ capture. biotechjournal.in

Table 2: CO₂ Adsorption Performance of Select Anthracene-Based MOFs

| MOF Material | Key Structural Feature | CO₂ Adsorption Capacity | Conditions |

| CUST-607 | Microporous structure, Large surface area (702 m²/g) | Selective and strong adsorption (Qst = 40 kJ mol⁻¹) | Not specified |

| DZU-6 | Pillar-layered structure with open Co sites | Effective CO₂ capture | Not specified |

| mmen-Mg₂(dobpdc)* | Amine-functionalized pores | 2.0 mmol/g (8.1 wt%) | 0.39 mbar, 25 °C |

| Note: This is a benchmark non-anthracene MOF included for performance comparison. |

Photocatalytic Applications of MOFs Derived from 4,4'-(Anthracene-9,10-diyl)diphenol Analogues (e.g., CO2 Reduction, Hydrogen Evolution)

The semiconductor-like properties of many MOFs, combined with their ability to absorb light and generate electron-hole pairs, make them suitable for photocatalysis. nih.govresearchgate.net Anthracene-based linkers can act as photosensitizers, absorbing light and initiating the catalytic cycle. rsc.org

CO₂ Reduction: Photocatalytic reduction of CO₂ into valuable chemical fuels is a promising strategy for addressing both climate change and energy demand. researchgate.netrsc.org MOFs can serve as efficient platforms for this process. nih.govnih.gov The porous structure facilitates CO₂ adsorption, while the photoactive components drive the reduction reaction. For instance, a MOF named Eu-ADBA, synthesized from an anthracene-dibenzoic acid linker, exhibits broad visible-light absorption and high photocatalytic activity for the degradation of organic pollutants, demonstrating the photo-reactivity of such frameworks. rsc.org Trimetallic MOFs have shown enhanced CO₂ reduction performance, where the combination of different metals can improve CO₂ adsorption and facilitate photogenerated electron transfer. rsc.org Encapsulating other materials like carbon dots within MOFs can also boost photocatalytic activity by improving charge separation. nih.gov

Hydrogen Evolution: Photocatalytic hydrogen evolution from water splitting is another key area where MOFs show great potential. researchgate.netbgu.ac.il MOFs can be designed to integrate photosensitizers and catalytic sites within a single, stable framework. nih.gov For example, MOFs containing cuprous photosensitizers and molecular cobalt or rhenium catalysts have demonstrated significantly enhanced performance for photocatalytic hydrogen evolution and CO₂ reduction compared to their homogeneous counterparts. nih.gov The ordered structure of the MOF facilitates efficient electron transfer between the photosensitizer and the catalytic centers. nih.gov Cobalt-based MOFs have also been investigated as low-cost photocatalysts for hydrogen evolution. nih.gov The development of MOFs with one-dimensional nanotube structures has been shown to boost charge separation and dramatically increase the rate of hydrogen evolution. rsc.org

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. diva-portal.orgnih.gov Like MOFs, they are characterized by high porosity, low density, and high thermal stability. nih.govresearchgate.net Their synthesis relies on the principles of reticular chemistry, where the geometry of the monomer dictates the topology of the resulting framework. unt.edu

Role of 4,4'-(Anthracene-9,10-diyl)diphenol as a Monomer in COF Synthesis

The synthesis of COFs typically involves reversible reactions that allow for error correction and the formation of crystalline, ordered structures. diva-portal.org Common linkages used to construct COFs include boronate esters (from boronic acids and diols), imines (from aldehydes and amines), and β-ketoenamines. nih.govunt.edu

The molecule 4,4'-(anthracene-9,10-diyl)diphenol serves as a potential ditopic monomer for COF synthesis. Its two phenol functional groups can react with appropriate comonomers to form the linkages that build the framework. For example, it could theoretically react with monomers containing boronic acid groups to form boronate ester-linked COFs, which are among the first types of COFs to be synthesized.

While the most common COF syntheses involve imine or boroxine (B1236090) ring formation, the use of diphenol monomers opens the door to other types of linkages, such as ethers or esters, expanding the chemical space of COF materials. The rigid and planar anthracene core of 4,4'-(anthracene-9,10-diyl)diphenol is advantageous for forming stable, porous 2D or 3D networks. The inherent photophysical properties of the anthracene unit could also be imparted to the resulting COF, making it a promising candidate for applications in photocatalysis, sensing, and optoelectronics, similar to its role in MOFs. However, specific examples of COFs synthesized directly from 4,4'-(anthracene-9,10-diyl)diphenol are not yet prevalent in the literature, representing an area for future research and development. researchgate.netunt.edu

Porosity and Structural Diversity of 4,4'-(Anthracene-9,10-diyl)diphenol-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. researchgate.net The design of COFs from pre-designed molecular building blocks allows for precise control over their properties, including porosity, surface area, and chemical stability. rsc.orgresearchgate.net The incorporation of large, rigid aromatic units like the anthracene-diphenol moiety can lead to the formation of highly porous and stable frameworks.

The structural diversity of these COFs is achieved by selecting different co-monomers to react with the diphenol. The geometry of the building blocks dictates the resulting topology of the 2D or 3D framework. mdpi.com For instance, solvothermal assembly of a related anthracene-based tetracarboxylic acid ligand with metal acetate (B1210297) paddlewheel units has produced porous metal-organic frameworks (MOFs) with distinct structures. nih.gov One such framework, PCN-14, exhibits permanent porosity with nanoscopic cages and a high hydrogen adsorption capacity, demonstrating the potential of anthracene-based linkers in creating materials for gas storage. nih.gov The structural outcome, and thus the porosity, can be highly sensitive to synthetic conditions and the specific geometry of the linkers, as seen in the formation of different MOF structures (PCN-14 and PCN-15) from the same ligand under different conditions. nih.gov

The table below summarizes the properties of a representative porous framework based on an anthracene derivative.

| Framework | Linker | Secondary Building Unit | Key Structural Feature | BET Surface Area (m²/g) | Hydrogen Adsorption (wt %) | Ref. |

| PCN-14 | 5,5'-(9,10-anthracenediyl)di-isophthalate | Dicopper Paddlewheel | Nanoscopic Cages | Not Specified | 2.70 (at 77 K, 760 Torr) | nih.gov |

Charge Transport Properties in 4,4'-(Anthracene-9,10-diyl)diphenol-Based COFs

The performance of COFs in electronic applications is critically dependent on their ability to transport charge carriers (holes and electrons). The ordered, stacked arrangement of aromatic units within the COF structure can facilitate efficient charge transport. nih.gov For 2D COFs, charge migration primarily occurs through the π-π interactions between the stacked layers. nih.gov

While specific charge transport data for COFs based directly on 4,4'-(Anthracene-9,10-diyl)diphenol are not widely reported, studies on structurally related materials provide significant insights. For example, oriented thin films of benzodithiophene-based COFs have been shown to exhibit directional charge transport, with hole mobility being a key parameter measured in hole-only devices. nih.gov Theoretical studies on dihalogenated anthanthrone (B1585402) crystals, which share structural similarities with functionalized anthracenes, predict significant electronic couplings and bandwidths, particularly for electron transport along the π-stacking directions. rsc.org These studies suggest that anthracene-based COFs could possess favorable ambipolar charge transport properties, meaning they can conduct both positive (hole) and negative (electron) charges. The precise control over the stacking and alignment of the anthracene-diphenol units within the COF is crucial for maximizing charge mobility. nih.govrsc.org

Organic Optoelectronic Materials

The inherent fluorescence of the anthracene core makes 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives prime candidates for use in organic optoelectronic devices, such as liquid crystal displays and organic light-emitting diodes (OLEDs).

Fluorescent Liquid Crystals Incorporating Anthracene-Diphenol Moieties

Luminescent Liquid Crystals (LLCs) combine the properties of liquid crystals—such as self-assembly and processability—with the light-emitting characteristics of fluorophores. rsc.orgrsc.org Derivatives of 4,4'-(Anthracene-9,10-diyl)diphenol have been successfully synthesized to create novel blue-light emitting fluorescent liquid crystals.

A study on novel liquid crystals based on a 4,4'-(2-(tert-butyl)-anthracene-9,10-diyl)diphenol moiety demonstrated that these materials are enantiotropic liquid crystals. researchgate.net They exhibit strong fluorescence in the blue region of the visible spectrum, with an emission maximum around 435 nm. researchgate.net A notable finding from this research was the interaction of these compounds with DNA, suggesting potential applications beyond optoelectronics, such as in biosensing. researchgate.net The introduction of the anthracene-diphenol core is key to achieving these desirable fluorescent properties. researchgate.net

Table 2: Optical Properties of a Fluorescent Liquid Crystal Based on an Anthracene-Diphenol Derivative

| Property | Value | Ref. |

| Excitation Wavelength (λex) | 265 nm | researchgate.net |

| Emission Maximum (λem) | 435 nm (Blue) | researchgate.net |

Development of Organic Light-Emitting Diodes (OLEDs) and Related Devices

Anthracene and its derivatives are cornerstone materials in the development of blue OLEDs due to their high photoluminescence quantum yields (PLQY) and wide energy gaps. nih.govresearchgate.net The 9,10-disubstituted anthracene structure, which is central to 4,4'-(Anthracene-9,10-diyl)diphenol, helps to prevent intermolecular packing and excimer formation, which can otherwise reduce efficiency and color purity in the solid state. nih.gov

Researchers have developed deep-blue emitters by creating dual-core structures that combine anthracene and pyrene, demonstrating high efficiencies. nih.govresearchgate.net In one study, a material named TPO-AP, which features a substituted anthracene core, was used as the emitting layer in a non-doped OLED. nih.govresearchgate.net This device achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%, emitting deep-blue light. researchgate.net Another related material, AntPh-OC8, based on a 2-phenylanthracene (B159574) core, was used in a blue OLED that showed a current efficiency of 1.82 cd A⁻¹. rsc.org These results highlight the potential of functionalized anthracene materials, including those derived from 4,4'-(Anthracene-9,10-diyl)diphenol, as efficient emitters for the next generation of displays. rsc.orgresearchgate.net

Table 3: Performance of OLEDs Based on Anthracene Derivatives

| Emitting Material | Device Structure | Max. Emission (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Ref. |

| TPO-AP | Non-doped Emitter | 443 | 5.49 | 4.26 | nih.gov, researchgate.net |

| AP-TPO | Non-doped Emitter | 433 | 4.33 | 3.73 | nih.gov, researchgate.net |

| AntPh-OC8 | Emitter | Not Specified (Blue) | 1.82 | Not Specified | rsc.org |

Charge Transport Properties in 4,4'-(Anthracene-9,10-diyl)diphenol-Based Materials

Efficient charge transport is essential for the performance of organic electronic devices. Materials based on 4,4'-(Anthracene-9,10-diyl)diphenol are expected to have good charge transport characteristics due to the electronic properties of the anthracene core. Non-symmetric 9,10-diphenylanthracene (B110198) (DPA) derivatives have been shown to form stable amorphous films with high hole drift mobilities, reaching values in the range of 5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Furthermore, multifunctional materials based on 2-phenylanthracene have demonstrated excellent charge transport in organic field-effect transistors (OFETs), with one derivative exhibiting a remarkable hole mobility of up to 2.59 cm² V⁻¹ s⁻¹. rsc.org Theoretical calculations on related compounds predict the potential for ambipolar transport, where both holes and electrons can move efficiently through the material. rsc.org This balance is crucial for improving the efficiency and lifetime of OLEDs. The ability to engineer the molecular structure, for instance through side-chain engineering, plays a significant role in enhancing the charge transport characteristics of these anthracene derivatives. rsc.org

Chemical and Biosensing Applications

The fluorescent properties of materials derived from 4,4'-(Anthracene-9,10-diyl)diphenol can be harnessed for sensing applications. Changes in the fluorescence intensity or wavelength upon interaction with a target analyte can serve as a detectable signal.

One notable example is the use of fluorescent liquid crystals based on a tert-butylated anthracene-diphenol derivative for DNA detection. researchgate.net Spectroscopic studies, including UV-Visible and fluorescence spectroscopy, revealed that the compound forms a complex with herring sperm DNA (hsDNA). researchgate.net This interaction, believed to occur mainly through the minor grooves of the DNA, indicates the potential of these materials to act as fluorescent probes for biological molecules. Similarly, other luminescent liquid crystals have been noted for their potential in sensor applications due to their ability to form gels in certain solvents. rsc.org

Supramolecular Assemblies and Hybrid Materials

Supramolecular chemistry focuses on the architecture of molecular systems held together by non-covalent interactions. The rigid and planar structure of the anthracene core in 4,4'-(Anthracene-9,10-diyl)diphenol makes it an excellent candidate for constructing ordered supramolecular assemblies and functional hybrid materials.

The primary strategy for involving 4,4'-(Anthracene-9,10-diyl)diphenol in self-assembly is through its use as a monomer to build larger polymeric or oligomeric structures. These resulting macromolecules can then spontaneously organize into well-defined architectures. The introduction of the bulky, rigid anthracene unit into a polymer backbone, such as in poly(arylene ether sulfone)s, significantly influences the polymer's properties, leading to higher glass transition temperatures while maintaining good processability. This demonstrates how the monomer's structure directs the properties of the resulting material.

Furthermore, derivatives of this diphenol have been synthesized for incorporation into functional block molecules designed to achieve nanoscale order. Such molecules can self-assemble into highly ordered structures, which is crucial for applications like light-harvesting devices where long-range energy transport is desired.

The formation and stability of supramolecular structures are governed by a variety of non-covalent interactions. In systems derived from 4,4'-(Anthracene-9,10-diyl)diphenol, several key interactions are at play:

π-π Stacking: The large, electron-rich aromatic surface of the anthracene core provides a strong driving force for π-π stacking interactions. This interaction is fundamental to the self-assembly of many anthracene derivatives, leading to the formation of H-type face-to-face stacks. kpi.ua

Hydrogen Bonding: Before polymerization, the two phenol groups on the monomer can act as both hydrogen bond donors and acceptors. In more complex systems derived from it, the interplay between hydrogen bonding and π-stacking can be engineered to control the self-assembly process, often leading to highly ordered one-dimensional stacks. kpi.ua

Structural Geometry: X-ray structure analysis of 9,10-bis(4-hydroxyphenyl)anthracene has revealed a nearly perpendicular orientation of the two terminal phenyl groups with respect to the central anthracene plane. This twisted conformation is significant as it influences how the molecules can pack in a solid-state or aggregated form, affecting the efficiency of intermolecular interactions like π-π stacking.

By combining these different non-covalent forces, it is possible to design complex and functional supramolecular architectures with tunable properties.

Challenges and Future Research Directions

Addressing Synthetic Scalability and Yield Optimization

Future research must focus on optimizing reaction conditions, exploring more robust and cost-effective catalysts, and minimizing the number of synthetic steps. nih.gov The development of one-pot synthesis procedures or flow chemistry processes could significantly improve scalability and reduce production costs. Furthermore, achieving high selectivity is crucial, as seen in the synthesis of related bisphenol compounds where specialized catalysts are needed to obtain the desired product in high purity. nih.gov

Table 1: Example of Multi-Step Synthesis Yield for an Anthracene (B1667546) Derivative

| Synthesis Step | Reaction | Individual Yield |

| 1 | Sonogashira coupling of 4-iodopyridine (B57791) and trimethylsilylacetylene | 89% |

| 2 | Deprotection | Quantitative |

| 3 | Sonogashira coupling with 9,10-dibromoanthracene (B139309) | 35% |

| 4 | Quaternarization with benzyl (B1604629) bromide | 90% |

| Overall | Four-Step Synthesis | ~28% |

| Data sourced from a study on a novel viologen derivative featuring a 9,10-diethynylanthracenyl core. mdpi.com |

Enhancing Photophysical Performance in Solid-State Applications

A major obstacle for many fluorescent organic materials, including anthracene derivatives, is the phenomenon of aggregation-caused quenching (ACQ). rsc.orgresearchgate.net In the solid state, strong intermolecular π-π stacking interactions can form non-emissive aggregates (excimers), leading to a significant decrease in fluorescence quantum yield compared to when the molecules are in a dilute solution. rsc.orgresearchgate.netacs.org This severely limits their effectiveness in applications like organic light-emitting diodes (OLEDs).

To overcome ACQ, several strategies are being investigated:

Aggregation-Induced Emission (AIE): Designing molecules that are non-emissive in solution but become highly fluorescent upon aggregation is a promising approach. rsc.orgrhhz.net This effect is often attributed to the restriction of intramolecular rotation and vibration in the aggregated state, which blocks non-radiative decay pathways. rhhz.net

Structural Modification: Introducing bulky substituents at the 9 and 10 positions of the anthracene core can physically prevent the molecules from stacking too closely, thereby suppressing excimer formation and preserving solid-state emission. beilstein-journals.org The perpendicular arrangement of the phenyl groups relative to the anthracene plane in similar structures helps inhibit these interactions. researchgate.net

Controlling Intermolecular Interactions: Research has shown that promoting specific types of molecular packing through hydrogen bonding or other supramolecular interactions can lead to enhanced solid-state emission. researchgate.net For some derivatives, tight intermolecular stacking has been shown to induce strong fluorescence with efficiencies as high as 35%. rsc.org

Future work will involve the rational design of 4,4'-(Anthracene-9,10-diyl)diphenol derivatives that incorporate these principles to achieve high quantum yields in the solid state, a critical requirement for optoelectronic devices.

Expanding the Scope of Derivatization for Tailored Properties

The base structure of 4,4'-(Anthracene-9,10-diyl)diphenol offers versatile opportunities for chemical modification (derivatization) to fine-tune its properties for specific functions. The two phenolic hydroxyl (-OH) groups are particularly reactive sites for introducing new functional moieties.

Key areas of derivatization research include:

Modifying Electronic Properties: Attaching electron-donating or electron-withdrawing groups to the phenyl rings or the anthracene core can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This is crucial for tuning the emission color and improving charge injection/transport in OLEDs. beilstein-journals.org

Introducing Sensing Capabilities: The hydroxyl groups can be functionalized with specific receptors to create chemosensors. For example, masking the phenolic hydroxyl can quench fluorescence, which is then restored upon reaction with a target analyte. researchgate.net

Improving Solubility and Processability: Adding alkyl chains or other solubilizing groups can improve the material's compatibility with common organic solvents, facilitating its incorporation into polymer matrices or fabrication into thin films. researchgate.net

Creating Complex Architectures: The molecule can serve as a building block (ligand) for creating more complex structures like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). ossila.com A derivative, 9,10-Bis(4-formylphenyl)anthracene, is used as a linker to construct COFs for applications in sensing and photosterilization. ossila.com

The continued development of synthetic methodologies will allow for the creation of a broad library of derivatives, each with properties tailored for a specific high-value application. nih.gov

Development of Novel Architectures for Energy, Environmental, and Sensing Applications

The unique photophysical properties of 4,4'-(Anthracene-9,10-diyl)diphenol and its derivatives make them highly attractive for incorporation into novel functional architectures.

Energy: In the field of energy, these compounds are promising as emitters in OLEDs, particularly for achieving deep-blue emission, which remains a significant challenge. beilstein-journals.org By modifying the structure to prevent quenching and tune emission wavelengths, more efficient and stable OLED devices can be realized. researchgate.net They are also explored as annihilators in triplet-triplet annihilation upconversion (TTA-UC) systems, which can enhance the efficiency of solar cells by converting low-energy photons into higher-energy ones. rsc.orgresearchgate.net

Environmental: Anthracene-based Covalent Organic Frameworks (COFs) have shown potential for environmental applications. ossila.com For example, a luminescent microporous polymer created from an anthracene derivative demonstrated the ability to selectively and rapidly detect nitrofuran antibiotics in water through fluorescence quenching. ossila.com

Sensing: The high fluorescence and sensitivity to the local environment make these compounds ideal for chemical sensors. researchgate.net Research has demonstrated their use in creating templated xerogels for analyte detection. nih.gov The development of fluorescent probes based on these structures allows for the detection of various species, with applications ranging from industrial process monitoring to biomedical diagnostics.

Future research will focus on integrating these molecules into more sophisticated systems, such as polymer composites, nanoparticles, and ordered frameworks, to create multifunctional materials that combine photophysical activity with other desirable properties like porosity, conductivity, or catalytic activity.

Integration with Advanced Technologies (e.g., Machine Learning in Sensor Design)

The intersection of materials science with advanced computational tools like machine learning (ML) and artificial intelligence (AI) offers a powerful new paradigm for accelerating the discovery and optimization of functional materials. nih.govnih.gov

For sensor applications based on 4,4'-(Anthracene-9,10-diyl)diphenol, machine learning can play a transformative role in several ways:

Accelerated Discovery: ML algorithms can screen virtual libraries of potential derivatives to predict their photophysical properties and sensing capabilities, guiding synthetic efforts toward the most promising candidates.